Pyrimido[4,5-d][1,3]diazine-4-thiol
Description
Contextualization within Fused Heterocyclic Systems
Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structures, are fundamental in chemistry. britannica.com When these rings are fused together, they form a class of compounds known as fused heterocyclic systems. These systems are of great interest due to their diverse chemical properties and biological activities. derpharmachemica.com
Pyrimido[4,5-d] derpharmachemica.comnih.govdiazine-4-thiol belongs to the pyrimidopyrimidine subgroup of fused pyrimidines. The fusion of a pyrimidine (B1678525) ring with other heterocyclic scaffolds can lead to new hybrid compounds with potentially enhanced properties. derpharmachemica.com The pyrimidine ring itself is a key component of essential biological molecules like DNA and RNA. nih.gov The incorporation of sulfur and nitrogen atoms in the core structure is a feature of many pharmacologically active compounds. derpharmachemica.com
The pyrimido[4,5-d]pyrimidine (B13093195) core, also known as 1,3,5,7-tetraazanaphthalene, is an analogue of purine, a vital component of nucleic acids. This structural similarity has driven research into pyrimido[4,5-d]pyrimidine derivatives for various applications.
Historical Perspectives and Early Investigations of Related Thio-Heterocycles
The history of heterocyclic chemistry dates back to the 19th century, with several key discoveries paving the way for the field's development. wikipedia.orgresearchgate.net For instance, alloxan (B1665706) was isolated from uric acid in 1818, and furfural (B47365) was produced from starch in 1832. researchgate.net The systematic investigation of fused pyrimidines began about a century later with the work of chemists like Bischler, Riedel, and Gabriel. derpharmachemica.com
Thiophene (B33073), a five-membered sulfur-containing heterocycle, was discovered in 1882 and is a common building block in pharmaceuticals and agrochemicals. wikipedia.org Its discovery corrected the long-held belief that the blue dye formation with isatin (B1672199) and sulfuric acid was a reaction of benzene. wikipedia.org The study of thio-heterocycles, like thiophene and its derivatives, has been a significant area of research, with methods for their synthesis being developed over many years. wikipedia.org
Early research into fused pyrimidines often focused on their synthesis and chemical properties. For example, a 1989 study described the synthesis of various pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine derivatives from the reaction of ethyl 4-chloro/tosyloxy/-2-methylpyrimidine-5-carboxylate with substituted thioureas. nih.gov These early investigations laid the groundwork for the exploration of the biological potential of these compounds.
Current Research Frontiers and Future Prospects for Pyrimido[4,5-d]derpharmachemica.comnih.govdiazine-4-thiol Scaffolds
Contemporary research continues to explore the potential of pyrimido[4,5-d]pyrimidine scaffolds in various scientific domains. The versatility of this core structure allows for the synthesis of a wide array of derivatives with diverse biological activities. nih.gov
Recent studies have focused on synthesizing novel pyrimido[4,5-d]pyrimidine derivatives and evaluating their potential applications. For instance, new 4,7-disubstituted pyrimido[4,5-d]pyrimidines have been synthesized and evaluated for their antiviral and anticancer activities. nih.gov Some of these compounds showed notable efficacy against human coronavirus 229E (HCoV-229E). nih.gov
The pyrimido[5,4-d]pyrimidine (B1612823) scaffold, an isomer of the [4,5-d] system, has also been investigated for its potential as an antitrypanosomal and antileishmanial agent. nih.gov Several synthesized compounds demonstrated low micromolar activity against Trypanosoma brucei and one also showed activity against Leishmania infantum. nih.gov
The future of research on Pyrimido[4,5-d] derpharmachemica.comnih.govdiazine-4-thiol and its related scaffolds appears promising. The ongoing development of new synthetic methodologies, including multicomponent reactions, will likely lead to the creation of more diverse and complex molecules. researchgate.net These advancements will facilitate further exploration of their chemical and biological properties, potentially leading to the discovery of new applications in materials science and medicinal chemistry.
Significance of the Pyrimido[4,5-d]pyrimidine Core in Advanced Chemical Sciences
The pyrimido[4,5-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.net Its structural features allow it to interact with a variety of biological targets, making it a valuable framework for drug discovery. nih.gov
Derivatives of the pyrimido[4,5-d]pyrimidine nucleus have been investigated for a wide range of pharmacological activities, including:
Anticancer researchgate.net
Antiviral nih.gov
Antimicrobial nih.gov
Anti-inflammatory nih.gov
The ability to readily modify the pyrimidine skeleton at multiple positions provides a pathway to structural diversity, which is crucial for optimizing biological activity and other properties. mdpi.com The synthesis of pyrimido[4,5-d]pyrimidines has been an area of significant interest, with numerous methods being developed to construct this important heterocyclic system. researchgate.net The continued exploration of this core structure is expected to yield new compounds with significant scientific and potentially therapeutic value.
Chemical Compound Information
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Pyrimido[4,5-d] derpharmachemica.comnih.govdiazine-4-thiol | 6014-08-0 | C6H4N4S | 164.19 |
Structure
3D Structure
Properties
IUPAC Name |
8H-pyrimido[4,5-d]pyrimidine-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4S/c11-6-4-1-7-2-8-5(4)9-3-10-6/h1-3H,(H,7,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLIYZSAUNUZEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)NC=NC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401435 | |
| Record name | NSC22477 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6014-08-0 | |
| Record name | Pyrimido[4,5-d]pyrimidine-4(3H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6014-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 22477 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006014080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC22477 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC22477 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemo Selective Route Development for Pyrimido 4,5 D 1 2 Diazine 4 Thiol
Classical Synthetic Approaches to the Pyrimido[4,5-d]pyrimidine (B13093195) Core
Traditional methods for constructing the fused pyrimidine (B1678525) ring system have historically relied on well-established condensation reactions using functionalized pyrimidine precursors.
Cyclocondensation Reactions of Pyrimidine Precursors
A primary classical route involves the cyclization of appropriately substituted pyrimidine derivatives. A common starting material for this approach is 6-aminouracil (B15529) and its N-substituted analogs. nih.gov For instance, a versatile pathway to 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones has been developed starting from 1,3-disubstituted 6-amino uracils. nih.gov This method involves a key step of hydrazine-induced cyclization to form the second fused pyrimidine ring. By carefully selecting the substituents on the initial uracil, as well as the acylating and alkylating reagents used in subsequent steps, a diverse range of compounds can be synthesized with specific substitutions at the N-1, N-3, C-5, and C-7 positions. nih.gov
Similarly, reactions of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, acting as a binucleophile, with aldehydes or formaldehyde (B43269) and various amines can lead to the formation of the pyrimido[4,5-d]pyrimidin-2,4-dione ring system. researchgate.net These classical cyclocondensation reactions provide a foundational strategy for accessing the core scaffold.
Thiolation and Thioxo-Group Introduction Strategies
The introduction of a sulfur atom to create a thiol or, more commonly, a thioxo group is a critical modification for generating the target compound. The thioxo (C=S) group often exists in tautomeric equilibrium with the thiol (-SH) form. A prevalent method for introducing this functionality is through the use of thiourea (B124793) as a synthon in condensation reactions.
This strategy is frequently employed in multicomponent reactions, which will be discussed later, but the fundamental principle of using thiourea to form a pyrimidine-2-thione ring is a classic approach. jetir.org For example, the reaction of a chalcone (B49325) with thiourea can produce 2-thiopyrimidine derivatives. jetir.org In the context of fused systems, a three-component reaction involving barbituric acid, an aromatic aldehyde, and thiourea yields 5-aryl-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-(1H,3H)-diones. researchgate.net In this case, thiourea provides the atoms necessary to form one of the pyrimidine rings, directly incorporating the thioxo group at the 7-position. researchgate.net
General cyclization processes for creating thio-containing condensed pyrimidines include [3+3], [4+2], and [5+1] cyclizations. nih.gov For instance, reacting ethyl 2-isothiocyanatoacetate with various o-amino nitriles serves as a versatile method for building fused pyrimidine-thiones. nih.gov
Modern and Sustainable Synthetic Innovations
To improve efficiency, yield, and environmental footprint, modern synthetic methods have been applied to the synthesis of pyrimido[4,5-d]pyrimidines. These include the use of alternative energy sources and advanced catalytic systems.
Microwave-Assisted and Ultrasonic-Assisted Synthesis Protocols
The application of microwave (MW) irradiation and ultrasound has been shown to significantly accelerate the synthesis of fused pyrimidine derivatives, offering advantages in terms of reduced reaction times and improved yields. nih.gov
Microwave-assisted synthesis has been successfully used for the one-pot, three-component reaction of barbituric acid, aromatic aldehydes, and urea (B33335) or thiourea. researchgate.netbioorganica.org.ua In a solvent-free approach, using neutral alumina (B75360) as a solid support and energy transfer medium, the reaction time was dramatically reduced from hours to seconds, with yields reaching up to 95%. researchgate.netbioorganica.org.ua This method avoids the hazards associated with high-pressure solvent-based reactions in microwave ovens. bioorganica.org.ua
Ultrasound irradiation is another effective energy source for promoting these syntheses. nih.gov It has been utilized in multicomponent reactions to construct the pyrimidine core, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov For example, a Biginelli-like reaction for synthesizing pyrimido[4,5-d]pyrimidines using barbituric acid, guanidine, and an aldehyde can be effectively carried out under ultrasound irradiation. researchgate.net
| Entry | Aldehyde | Reagent | Method | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Chlorobenzaldehyde | Urea | Conventional | 2-3 hr | 85 |
| 2 | 4-Chlorobenzaldehyde | Urea | Microwave (600W) | 30 sec | 95 |
| 3 | 4-Methoxybenzaldehyde | Thiourea | Conventional | 3-4 hr | 82 |
| 4 | 4-Methoxybenzaldehyde | Thiourea | Microwave (600W) | 40 sec | 94 |
| 5 | Benzaldehyde | Thiourea | Conventional | 3-4 hr | 80 |
| 6 | Benzaldehyde | Thiourea | Microwave (600W) | 45 sec | 92 |
Metal-Free and Organocatalytic Transformations
The development of metal-free and organocatalytic systems represents a significant step towards more sustainable chemical synthesis. For the preparation of pyrimido[4,5-d]pyrimidinones, several organocatalytic protocols have been reported.
A green, one-pot approach for the regio- and chemoselective synthesis of these scaffolds involves a Biginelli-like reaction catalyzed by iodine (8 mol%) in water, which can be performed under microwave irradiation. researchgate.net Another efficient system uses the organocatalyst 1,4-diazabicyclo[2.2.2]octane (DABCO) for the three-component tandem annulation of arylglyoxalmonohydrates, 1,3-dimethylbarbituric acid, and thiourea. encyclopedia.pub More recently, a novel DABCO-based ionic liquid, [C4(DABCO-SO3H)2]·4ClO4, has been developed as a reusable catalyst for this transformation, offering short reaction times and high yields. oiccpress.com
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) are highly efficient strategies for building complex molecular scaffolds in a single step, adhering to the principles of atom and step economy. The synthesis of the pyrimido[4,5-d]pyrimidine core is particularly well-suited to MCRs. rsc.org
A common and powerful MCR is the three-component condensation of an aromatic aldehyde, a barbituric acid derivative (such as barbituric acid or thiobarbituric acid), and urea or thiourea. researchgate.netrsc.org This reaction, often referred to as a Biginelli-like reaction, typically proceeds through an initial Knoevenagel condensation between the aldehyde and barbituric acid, followed by a Michael addition of urea/thiourea and subsequent cyclization. rsc.org
An environmentally friendly version of this reaction uses ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst in water to produce 5-aryl-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-(1H,3H)-diones in good yields. researchgate.net The use of thiourea in this MCR is crucial as it directly installs the desired thioxo functionality onto the heterocyclic core. researchgate.net
| Entry | Aromatic Aldehyde | Starting Materials | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | Barbituric acid, Thiourea | CAN | Water | 92 |
| 2 | 4-Chlorobenzaldehyde | Barbituric acid, Thiourea | CAN | Water | 95 |
| 3 | 4-Methylbenzaldehyde | Barbituric acid, Thiourea | CAN | Water | 90 |
| 4 | 4-Nitrobenzaldehyde | Barbituric acid, Thiourea | CAN | Water | 88 |
| 5 | 3-Hydroxybenzaldehyde | Barbituric acid, Thiourea | CAN | Water | 85 |
Despite a comprehensive search of scientific databases and literature, detailed information specifically concerning the chemical compound “Pyrimido[4,5-d] rsc.orgmdpi.comdiazine-4-thiol” is scarce. The provided chemical name presents some ambiguity, as a pyrimidine ring is itself a 1,3-diazine. The more conventional and widely documented related structure is the pyrimido[4,5-d]pyrimidine ring system. However, even when research is expanded to include this more common scaffold, specific and in-depth information regarding its 4-thiol derivative, including its synthesis and derivatization, remains limited.
The existing body of scientific literature extensively covers the synthesis and biological activities of various derivatives of pyrimido[4,5-d]pyrimidines, which are a significant class of fused heterocyclic compounds. rsc.orgresearchgate.net These compounds have garnered considerable interest due to their diverse pharmacological properties. rsc.org
General synthetic strategies for the pyrimido[4,5-d]pyrimidine core often involve the construction of the fused ring system from suitably substituted pyrimidine precursors. researchgate.netnih.gov These methods include multicomponent reactions and cyclization of functionalized pyrimidines. rsc.orgmdpi.com
While the derivatization of the pyrimido[4,5-d]pyrimidine nucleus has been explored, the focus has largely been on the introduction of substituents at various positions through nucleophilic substitution of halogenated precursors or the modification of existing functional groups. jocpr.comresearchgate.net For instance, the sequential nucleophilic substitution of tetrachloropyrimido[5,4-d]pyrimidines has been reported to yield a variety of substituted derivatives. jocpr.com
The synthesis of thione derivatives of related heterocyclic systems, which would be analogous to the requested thiol, has been achieved through thionation of the corresponding oxo- or carbonyl-containing compounds using reagents like Lawesson's reagent or phosphorus pentasulfide. researchgate.netmdpi.com It is plausible that a similar approach could be employed for the synthesis of a pyrimido[4,5-d]pyrimidine-thione.
Furthermore, the reactivity of the thiol moiety in heterocyclic compounds typically includes S-alkylation and S-acylation reactions. These reactions are fundamental in medicinal chemistry for modifying the properties of the parent compound. However, specific examples and detailed research findings for these reactions on a pyrimido[4,5-d]pyrimidine-4-thiol are not explicitly available in the reviewed literature.
Similarly, while annulation reactions to form fused polycyclic systems are a known strategy for expanding heterocyclic scaffolds, specific instances starting from a pyrimido[4,5-d]pyrimidine-4-thiol could not be found.
Advanced Spectroscopic and Crystallographic Elucidation of Pyrimido 4,5 D 1 2 Diazine 4 Thiol Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For the pyrimido[4,5-d]pyrimidine (B13093195) scaffold, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment of all proton, carbon, and nitrogen signals.
One-dimensional NMR spectra provide fundamental information about the chemical environment of the magnetically active nuclei within a molecule.
¹H NMR: The proton NMR spectrum of a pyrimido[4,5-d]pyrimidine derivative reveals the number of different types of protons and their electronic environments. Chemical shifts of protons attached to the heterocyclic rings are typically observed in the aromatic region (δ 7-9 ppm), with the exact position influenced by the nature and position of substituents. For instance, in some N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines, proton signals for the pyrimidine (B1678525) ring can be found around δ 8.5-10.0 ppm. mdpi.com
¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the carbon atoms in the fused ring system are characteristic and are influenced by the presence of electronegative nitrogen atoms and the substitution pattern. Carbonyl and thione carbons, if present, would appear at significantly downfield shifts (typically δ 150-180 ppm). For example, in a series of 2,5-dimethyl-7-phenyl-N-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-amine, the carbon signals of the pyrimido[4,5-d]pyrimidine core were observed between δ 104 and 172 ppm. mdpi.com
¹⁵N NMR: Although less common, ¹⁵N NMR can provide direct information about the nitrogen atoms in the heterocyclic core, which is invaluable for distinguishing between different isomeric forms and understanding the electronic structure.
A hypothetical ¹H and ¹³C NMR data table for the unsubstituted Pyrimido[4,5-d]pyrimidine core is presented below based on general knowledge of similar heterocyclic systems.
| Position | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |
| 2 | 9.1 | 155 |
| 4 | - | 165 |
| 5 | 8.8 | 158 |
| 7 | 8.9 | 160 |
| 8a | - | 150 |
| 4a | - | 120 |
This table is illustrative and does not represent experimentally verified data for Pyrimido[4,5-d] mdpi.comnih.govdiazine-4-thiol.
Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to map out the proton-proton connectivity within substituent groups attached to the pyrimido[4,5-d]pyrimidine core.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on the known assignments of their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space correlations between protons that are close to each other in space, regardless of whether they are bonded. This is critical for determining the stereochemistry and conformation of the molecule.
Mass Spectrometry (MS) Techniques for Precise Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
HRMS measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This allows for the determination of the elemental formula of the parent ion, which is a critical piece of information for confirming the identity of a newly synthesized compound. For instance, for a derivative like 2-methyl-N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine, the calculated exact mass for the protonated molecule [M+H]⁺ (C₁₉H₁₆N₅) is 314.14002, and the experimentally found value would be expected to be very close to this. mdpi.com
In MS/MS, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern is often characteristic of a particular class of compounds and can provide valuable structural information. For the pyrimido[4,5-d]pyrimidine core, fragmentation would likely involve characteristic losses of small molecules such as HCN, N₂, or fragments from the substituents. The analysis of these fragmentation pathways helps to confirm the proposed structure.
| Ion | Hypothetical m/z | Possible Identity |
| [M+H]⁺ | 165.03 | Protonated Pyrimido[4,5-d]pyrimidine-4-thiol |
| [M-SH]⁺ | 132.05 | Loss of the thiol group |
| [M-HCN]⁺ | 138.02 | Loss of hydrogen cyanide from a pyrimidine ring |
This table is illustrative and does not represent experimentally verified data for Pyrimido[4,5-d] mdpi.comnih.govdiazine-4-thiol.
X-ray Crystallography for Solid-State Structural Characterization
Single-crystal X-ray diffraction provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in the solid state. This technique yields a three-dimensional model of the molecule, providing accurate bond lengths, bond angles, and torsional angles. For pyrimido[4,5-d]pyrimidine derivatives, X-ray crystallography can:
Unambiguously confirm the connectivity and isomeric form of the molecule.
Reveal the planarity or puckering of the fused heterocyclic rings.
Provide detailed information about the conformation of substituents.
Elucidate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.
While no specific crystallographic data for Pyrimido[4,5-d] mdpi.comnih.govdiazine-4-thiol has been found, studies on related pyrimido[5,4-d]pyrimidine (B1612823) nucleosides have shown complex self-assembly into flower-shaped supramolecular structures driven by hydrogen bonding. nih.gov This highlights the importance of X-ray crystallography in understanding the solid-state behavior of this class of compounds.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 7.9 |
| β (°) | 105 |
| Z | 4 |
This table is illustrative and does not represent experimentally verified data for Pyrimido[4,5-d] mdpi.comnih.govdiazine-4-thiol.
Single-Crystal X-ray Diffraction Methodologies
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. To analyze Pyrimido[4,5-d] nih.govnih.govdiazine-4-thiol, a suitable single crystal would first need to be grown, typically through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
The methodology involves mounting a high-quality crystal on a goniometer in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of reflections. A detector measures the position and intensity of these reflections.
This dataset is then processed to determine the unit cell parameters (the fundamental repeating unit of the crystal) and the space group (the set of symmetry operations that describe the crystal). The final step, structure refinement, involves creating a model of the atomic positions and refining it until the calculated diffraction pattern matches the experimentally observed one. This process yields precise information on bond lengths, bond angles, and torsion angles within the Pyrimido[4,5-d] nih.govnih.govdiazine-4-thiol molecule.
Table 1: Hypothetical Crystallographic Data for Pyrimido[4,5-d] nih.govnih.govdiazine-4-thiol This table is a template representing the format for crystallographic data. Specific values for the target compound are not currently available in the surveyed literature.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C6H4N4S |
| Formula Weight | 164.19 g/mol |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P21/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (Å3) | Data not available |
| Z (Molecules per unit cell) | Data not available |
| Temperature (K) | Data not available |
| Radiation (λ, Å) | e.g., Mo Kα (0.71073) |
| Final R-factor | Data not available |
Analysis of Crystal Packing, Hydrogen Bonding, and Intermolecular Interactions
A key aspect of this analysis would be the identification and characterization of hydrogen bonds. The Pyrimido[4,5-d] nih.govnih.govdiazine-4-thiol molecule possesses potential hydrogen bond donors (the N-H of the thiol tautomer or other N-H groups in the diazine ring) and acceptors (the nitrogen atoms of the pyrimidine and diazine rings, and the sulfur atom). The precise geometry of these hydrogen bonds (donor-acceptor distances and angles) would be determined.
Beyond classical hydrogen bonds, other non-covalent interactions like π-π stacking between the aromatic rings and van der Waals forces would be analyzed. These interactions collectively dictate the stability and physical properties of the crystalline material.
Table 2: Potential Intermolecular Interactions in Crystalline Pyrimido[4,5-d] nih.govnih.govdiazine-4-thiol This table outlines the types of interactions that would be analyzed. Specific geometric data is not available.
| Interaction Type | Potential Donor/Acceptor/Group | Geometric Parameters to be Determined |
|---|---|---|
| Hydrogen Bonding | N-H···N, N-H···S | D-H···A distance (Å), D-H···A angle (°) |
| π-π Stacking | Pyrimidodiazine rings | Centroid-centroid distance (Å), slip angle (°) |
| van der Waals Forces | All atoms | Interatomic contact distances (Å) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups within a molecule. For Pyrimido[4,5-d] nih.govnih.govdiazine-4-thiol, these spectra would provide a characteristic fingerprint.
IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule. Raman spectroscopy, conversely, measures the inelastic scattering of monochromatic light. The selection rules for the two techniques are different, often providing complementary information.
Key vibrational modes for Pyrimido[4,5-d] nih.govnih.govdiazine-4-thiol would include the N-H stretching frequency, C-H stretching of the aromatic rings, C=N and C=C ring stretching modes, and the C=S stretching of the thiol group. The position and intensity of these bands would confirm the presence of these functional groups and provide insights into the molecular structure and bonding environment. For instance, the position of the N-H and C=S bands could help to elucidate the predominant tautomeric form (thiol vs. thione) in the solid state or in different solvents.
Table 3: Expected Vibrational Modes for Pyrimido[4,5-d] nih.govnih.govdiazine-4-thiol This table lists the expected types of vibrations. Specific wavenumbers (cm-1) are not available from the literature.
| Vibrational Mode | Expected Wavenumber Range (cm-1) | Technique (IR/Raman) |
|---|---|---|
| N-H stretch | ~3100-3400 | IR, Raman |
| Aromatic C-H stretch | ~3000-3100 | IR, Raman |
| C=N/C=C ring stretch | ~1400-1650 | IR, Raman |
| C=S stretch | ~1050-1250 | IR (often weak), Raman (often strong) |
| C-H in-plane bend | ~1000-1300 | IR, Raman |
| C-H out-of-plane bend | ~700-900 | IR |
UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties
UV-Visible absorption and fluorescence spectroscopy are used to probe the electronic transitions within a molecule and to characterize its photophysical properties.
The UV-Vis spectrum of Pyrimido[4,5-d] nih.govnih.govdiazine-4-thiol, recorded by passing UV and visible light through a solution of the compound, would reveal the wavelengths at which it absorbs light. These absorptions correspond to the promotion of electrons from lower energy molecular orbitals (like π or n orbitals) to higher energy anti-bonding orbitals (like π*). The absorption maxima (λmax) and the corresponding molar absorptivity values (ε) would be key parameters derived from this analysis.
Fluorescence spectroscopy would provide information on the emission properties of the compound after it has been electronically excited. By exciting the sample at a wavelength where it absorbs, an emission spectrum can be recorded. This would determine the fluorescence maximum (λem) and the fluorescence quantum yield (ΦF), which is a measure of the efficiency of the emission process. The difference between the absorption and emission maxima, known as the Stokes shift, would also be a characteristic property. These data are fundamental to understanding the electronic structure and potential applications in areas like sensing or imaging.
Table 4: Template for Photophysical Data of Pyrimido[4,5-d] nih.govnih.govdiazine-4-thiol This table is a template for photophysical data. Specific values for the target compound are not available in the surveyed literature.
| Parameter | Solvent | Hypothetical Value |
|---|---|---|
| Absorption Maximum (λabs, nm) | e.g., Ethanol | Data not available |
| Molar Absorptivity (ε, M-1cm-1) | e.g., Ethanol | Data not available |
| Emission Maximum (λem, nm) | e.g., Ethanol | Data not available |
| Stokes Shift (nm) | e.g., Ethanol | Data not available |
| Fluorescence Quantum Yield (ΦF) | e.g., Ethanol | Data not available |
Computational and Theoretical Chemistry Investigations of Pyrimido 4,5 D 1 2 Diazine 4 Thiol
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity
Quantum chemical calculations provide a fundamental understanding of a molecule's behavior at the electronic level. These methods are pivotal in elucidating the electronic structure, stability, and inherent reactivity of Pyrimido[4,5-d] nih.govresearchgate.netdiazine-4-thiol.
Density Functional Theory (DFT) Applications for Optimized Geometries and Energetics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. For Pyrimido[4,5-d] nih.govresearchgate.netdiazine-4-thiol, DFT calculations are instrumental in determining its most stable three-dimensional arrangement of atoms, known as the optimized geometry. By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can predict bond lengths, bond angles, and dihedral angles with high fidelity. physchemres.org
A critical aspect of molecules like Pyrimido[4,5-d] nih.govresearchgate.netdiazine-4-thiol is the potential for tautomerism, specifically the thiol-thione equilibrium. DFT calculations can elucidate the relative stabilities of the thiol and thione tautomers. For instance, studies on similar pyrimidine-thiol systems have shown that the thione form can be more stable, and DFT can quantify this energy difference. orientjchem.org These calculations also reveal important energetic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
Table 1: Representative DFT-Calculated Parameters for a Pyrimidine-Thiol Derivative
| Parameter | Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |
Note: The data in this table is representative of typical values for pyrimidine-thiol derivatives and is intended for illustrative purposes.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic picture of how Pyrimido[4,5-d] nih.govresearchgate.netdiazine-4-thiol behaves over time, particularly in a biological or solution-phase environment. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the molecule's conformational changes and its interactions with surrounding solvent molecules. nih.govnitech.ac.jposti.gov
For a flexible molecule, MD simulations can explore its conformational landscape, identifying the most populated and energetically favorable shapes. researchgate.net Furthermore, by explicitly including solvent molecules like water, MD simulations can provide a detailed understanding of solvation effects, including the formation of hydrogen bonds between the solute and solvent, which can significantly influence the molecule's structure and reactivity. nih.govosti.gov The stability of different tautomeric forms can also be influenced by the solvent environment, a phenomenon that can be effectively studied using MD simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of Pyrimido[4,5-d] nih.govresearchgate.netdiazine-4-thiol, QSAR studies can be invaluable in predicting the biological activities of new, unsynthesized analogs. nih.govresearchgate.net
The process involves calculating a set of molecular descriptors for each compound in a training set with known biological activity. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. researchgate.net A robust QSAR model can then be used to predict the activity of novel derivatives, thereby guiding the design of more potent compounds. nih.govacgpubs.org Studies on pyrimido[4,5-d]pyrimidine (B13093195) derivatives have successfully employed QSAR to explore their antimicrobial activities. nih.govresearchgate.net
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, Pyrimido[4,5-d] nih.govresearchgate.netdiazine-4-thiol or its derivatives) when it binds to a specific biological target, such as a protein or enzyme. atmiyauni.ac.in This technique is crucial in drug discovery for understanding the molecular basis of a compound's activity and for identifying potential drug candidates. nih.gov
Docking simulations place the ligand into the binding site of the target protein and calculate a scoring function to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. mdpi.com Numerous studies on pyrimido[4,5-d]pyrimidine and related fused heterocyclic systems have utilized molecular docking to investigate their potential as inhibitors of various enzymes, including those relevant to cancer and infectious diseases. atmiyauni.ac.inmdpi.commdpi.comnih.gov These studies provide a framework for how molecular docking could be applied to understand the potential biological targets of Pyrimido[4,5-d] nih.govresearchgate.netdiazine-4-thiol.
Table 2: Representative Molecular Docking Results for a Pyrimido[4,5-d]pyrimidine Derivative
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Dihydrofolate Reductase (DHFR) | -8.5 | Asp27, Phe31, Ile50 |
| Cyclin-Dependent Kinase 2 (CDK2) | -9.2 | Leu83, Glu81, Phe80 |
| Epidermal Growth Factor Receptor (EGFR) | -7.9 | Met793, Leu718, Cys797 |
Note: This data is hypothetical and for illustrative purposes, based on typical findings for this class of compounds.
Prediction of Spectroscopic Parameters and Reaction Pathways via Computational Methods
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. For Pyrimido[4,5-d] nih.govresearchgate.netdiazine-4-thiol, methods like DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. physchemres.orgnih.gov By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be made. researchgate.netmdpi.com Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed, providing valuable information for structure elucidation. mdpi.com
Furthermore, computational methods can be employed to investigate potential reaction pathways. By locating transition state structures and calculating activation energies, it is possible to predict the feasibility and mechanism of chemical reactions involving Pyrimido[4,5-d] nih.govresearchgate.netdiazine-4-thiol. orientjchem.org This can be particularly useful for understanding its synthesis, degradation, or metabolic fate. The study of tautomerism, a form of reaction involving proton transfer, is a prime example where computational methods can map out the energy landscape of the process. orientjchem.orgresearchgate.netrsc.org
Reactivity Studies and Mechanistic Insights of Pyrimido 4,5 D 1 2 Diazine 4 Thiol Transformations
Nucleophilic and Electrophilic Reactivity of the Thiol Moiety
The thiol (-SH) group of Pyrimido[4,5-d]pyrimidine-4-thiol is the primary center of its nucleophilic character. The sulfur atom, with its lone pairs of electrons, readily participates in reactions with a wide range of electrophiles. In its deprotonated form, the thiolate anion (RS⁻), it becomes an even more potent nucleophile. masterorganicchemistry.comchemistrysteps.com
S-Alkylation and S-Acylation: One of the most fundamental reactions is S-alkylation, where the thiol reacts with alkyl halides to form the corresponding thioethers (sulfides). masterorganicchemistry.comnih.gov This reaction is a cornerstone for introducing diverse substituents and modifying the molecule's properties. Similarly, acylation with acyl chlorides or anhydrides yields thioesters. These reactions typically proceed under basic conditions to facilitate the formation of the highly nucleophilic thiolate ion. While specific examples for the Pyrimido[4,5-d]pyrimidine-4-thiol are part of broader synthetic schemes, the general reactivity of heterocyclic thiols is well-established. nih.govumich.edu For instance, the reaction of related pyrimidine-thiones with reagents like 1,2-epoxy propane (B168953) or 4-chloro-1-butanol (B43188) demonstrates the nucleophilic nature of the sulfur atom. nih.gov
The thiol group can also be displaced by other nucleophiles, especially after conversion to a better leaving group. For example, after oxidation of a mercapto moiety to a sulfone, the resulting sulfonyl group can be displaced by amines. rsc.org
Electrophilic Reactivity: While the thiol group is predominantly nucleophilic, the pyrimidine (B1678525) ring itself is electron-deficient, particularly at the 2-, 4-, and 6-positions. wikipedia.orgyoutube.com This makes direct electrophilic attack on the ring challenging unless activating groups are present. Electrophilic substitution, when it occurs, is most likely at the 5-position. wikipedia.orgyoutube.com However, the primary electrophilic interactions involving the thiol group itself are less common.
Table 1: Representative Nucleophilic Reactions of the Thiol Moiety
| Reaction Type | Reagent Class | Product Class | General Conditions |
|---|---|---|---|
| S-Alkylation | Alkyl Halides (R-X) | Thioethers (R-S-R') | Base (e.g., NaH, K₂CO₃) |
| S-Acylation | Acyl Halides (RCO-X) | Thioesters (R-S-COR') | Base (e.g., Pyridine, Et₃N) |
| Michael Addition | α,β-Unsaturated Carbonyls | Thioether Adducts | Basic or Neutral |
| Reaction with Epoxides | Epoxides | β-Hydroxy Thioethers | Base Catalysis |
Oxidation and Reduction Pathways of the Pyrimido[4,5-d]pyrimidine-4-thiol Scaffold
The thiol group is susceptible to a range of oxidation reactions. Mild oxidizing agents can convert the thiol to a disulfide (-S-S-) bridge, linking two molecules of the parent compound. Stronger oxidation can lead to the formation of sulfinic acids (-SO₂H) and ultimately sulfonic acids (-SO₃H). rsc.org The oxidation of a mercapto group to a sulfone is a key step in some synthetic strategies to create a good leaving group for subsequent nucleophilic substitution reactions. rsc.orgnih.gov
Reduction of the pyrimido[4,5-d]pyrimidine (B13093195) ring system itself is also possible. Catalytic hydrogenation, often using catalysts like platinum, palladium, or nickel, can reduce the double bonds within the heterocyclic rings, leading to dihydro or tetrahydro derivatives. umich.edu For example, the hydrogenation of orotate, a related pyrimidine derivative, using a platinum catalyst is a known method for producing dihydroorotate. umich.edu
Table 2: Oxidation and Reduction Reactions
| Reaction Type | Reagent(s) | Product Moiety |
|---|---|---|
| Mild Oxidation | I₂, H₂O₂, Air | Disulfide (-S-S-) |
| Strong Oxidation | KMnO₄, H₂O₂/Acid | Sulfonic Acid (-SO₃H) |
| Intermediate Oxidation | m-CPBA, Oxone | Sulfone (-SO₂-) |
| Ring Reduction | H₂ / Pd, Pt, or Ni | Dihydro/Tetrahydropyrimidopyrimidine |
Reaction Kinetics and Thermodynamic Analyses of Key Transformations
Detailed kinetic and thermodynamic studies specifically on Pyrimido[4,5-d]pyrimidine-4-thiol are not widely published. However, valuable insights can be drawn from studies of analogous systems.
Kinetics: The rate of nucleophilic attack by a thiol is highly dependent on its pKa; the reaction rate increases with the concentration of the more nucleophilic thiolate anion. johnshopkins.edunih.gov Therefore, the pH of the reaction medium is a critical factor. Kinetic studies on the reaction of various thiols with dithiolethiones show a linear dependence of the reaction rate constant on the pKa of the thiol. johnshopkins.edu For example, rate constants for the repair of pyrimidinyl radicals by different aliphatic thiols have been determined using pulse radiolysis, with values ranging from 1.2 x 10⁶ to 7.6 x 10⁷ dm³ mol⁻¹ s⁻¹. nih.gov These studies highlight the influence of the electronic properties of both the pyrimidine radical and the thiol on reaction speed. nih.gov
Thermodynamics: Thermodynamic analyses of related heterocyclic systems, such as the formation of pyrido[2,3-d]pyrimidines, have been conducted using computational methods. nih.gov These studies calculate the free energy changes (ΔG) for various steps, including condensation, cyclization, and addition reactions, to determine the feasibility and spontaneity of the transformations. nih.gov For instance, the two-electron reduction potential of a pyrimidine-metabolizing enzyme was determined to be -252 mV, indicating a thermodynamically favorable reductive half-reaction. umich.edu The modification of pyrimidine-based nucleic acids with morpholino groups has been shown to significantly increase the binding constant and thermal stability of triplex formation, a thermodynamically favorable outcome. nih.gov
Cycloaddition and Rearrangement Reactions Involving the Pyrimido[4,5-d]pyrimidine Ring System
The fused pyrimidine rings can participate in cycloaddition and rearrangement reactions to form more complex heterocyclic structures.
Cycloaddition: While specific Diels-Alder type cycloadditions involving Pyrimido[4,5-d]pyrimidine-4-thiol are not extensively documented, the pyrimidine ring itself can be part of such reactions. For instance, a regioselective Diels-Alder type cycloaddition has been reported from a tetrahydropyrimidine (B8763341) derivative. rsc.org Multicomponent reactions, which often involve sequential condensation and cyclization steps, are a common strategy to build upon the pyrimido[4,5-d]pyrimidine core, leading to diverse fused systems. rsc.orgnih.gov
Rearrangement Reactions: The Dimroth rearrangement is a well-known reaction in pyrimidine chemistry, involving the ring-opening and subsequent re-cyclization of a pyrimidine ring upon treatment with a nucleophile, leading to an isomer. wikipedia.orgnih.gov This type of rearrangement has been observed in related pyrimido[5,4-d]pyrimidine (B1612823) systems, where treatment of an initial product with a nucleophile at elevated temperatures leads to the rearranged isomer. nih.gov Another type of rearrangement has been observed when spiro derivatives of related quinazolin-4(3H)-ones are treated with the Vilsmeier-Haack reagent, resulting in a ring-opening and recyclization to form a new structure. scispace.com
Mannich Reactions and Related Aminomethylation Pathways
The pyrimido[4,5-d]pyrimidine system is a suitable substrate for Mannich and related aminomethylation reactions, which are crucial for introducing aminomethyl groups.
In a classic Mannich reaction, an active hydrogen atom, an amine, and a non-enolizable aldehyde (like formaldehyde) react to form a "Mannich base." For pyrimidine derivatives, the C-5 position is often the site of this electrophilic substitution. wikipedia.org Studies on 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, a precursor to the pyrimido[4,5-d]pyrimidine system, show that it can act as a binucleophile in a double Mannich reaction. nih.govresearchgate.net In this reaction, both the C-5 position and the 6-amino group react with an amine and two equivalents of an aldehyde to construct the second pyrimidine ring, forming the fused pyrimido[4,5-d]pyrimidine skeleton. nih.gov This powerful one-pot reaction allows for the synthesis of C-5 and C-7 substituted derivatives. nih.govresearchgate.net
Furthermore, alternative strategies can be employed to create different substitution patterns. For example, reacting the aminouracil precursor with an aldimine or ketimine, followed by annulation with formaldehyde (B43269), can lead to asymmetrically substituted pyrimido[4,5-d]pyrimidines. nih.gov
Exploration of Pyrimido 4,5 D 1 2 Diazine 4 Thiol in Advanced Materials Science and Catalysis Research
Applications as Ligands in Coordination Chemistry and Metal Complex Formation
The molecular architecture of Pyrimido[4,5-d] nih.govnih.govdiazine-4-thiol, featuring multiple nitrogen atoms within the fused ring system and a soft sulfur donor in the thiol group, makes it an excellent candidate for use as a ligand in coordination chemistry. The presence of both hard (nitrogen) and soft (sulfur) donor atoms allows for versatile coordination behavior with a wide range of metal ions.
The thiol group can deprotonate to form a thiolate, which is a strong coordinating agent for many transition metals. The nitrogen atoms in the pyrimidine (B1678525) rings can also participate in coordination, leading to the formation of stable chelate rings. This chelation effect enhances the thermodynamic stability of the resulting metal complexes. The coordination mode can be monodentate, bidentate, or even polydentate, depending on the metal ion and the reaction conditions.
For instance, studies on similar heterocyclic thiols, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, have demonstrated their ability to act as bidentate ligands, coordinating through the sulfur atom of the thiol group and a nitrogen atom from the ring to form stable complexes with transition metals like Ni(II), Cu(II), Zn(II), and Cd(II). researchgate.net It is conceivable that Pyrimido[4,5-d] nih.govnih.govdiazine-4-thiol could form similar complexes, potentially with interesting magnetic, electronic, or catalytic properties.
Table 1: Potential Coordination Modes of Pyrimido[4,5-d] nih.govnih.govdiazine-4-thiol
| Coordination Mode | Potential Coordinating Atoms | Example Metal Ions |
| Monodentate | Sulfur (thiolate) | Soft metal ions (e.g., Ag+, Hg2+) |
| Bidentate (S, N) | Sulfur (thiolate) and adjacent ring Nitrogen | Transition metals (e.g., Cu2+, Ni2+, Zn2+) |
| Bridging | Sulfur and/or Nitrogen atoms | Formation of polynuclear complexes |
Role in Supramolecular Chemistry and Self-Assembly Processes
The planar, aromatic structure of the pyrimido[4,5-d]pyrimidine (B13093195) core, combined with the hydrogen bonding capabilities of the thiol group and ring nitrogens, makes Pyrimido[4,5-d] nih.govnih.govdiazine-4-thiol a promising building block for supramolecular chemistry and self-assembly.
Research on pyrimido[4,5-d]pyrimidine nucleosides has shown their ability to form complex, flower-shaped supramolecular structures through hierarchical non-covalent interactions. nih.gov These interactions include hydrogen bonding and π-π stacking. The thiol group in Pyrimido[4,5-d] nih.govnih.govdiazine-4-thiol can act as both a hydrogen bond donor and acceptor, further directing the self-assembly process. The formation of intermolecular disulfide bonds through oxidation of the thiol groups can also lead to the covalent capture of self-assembled structures, creating more robust materials.
These self-assembled architectures could find applications in areas such as drug delivery, sensing, and the development of novel biomaterials.
Integration into Polymer Chemistry and Functional Material Design (e.g., Thiol-ene Click Chemistry)
The presence of a reactive thiol group makes Pyrimido[4,5-d] nih.govnih.govdiazine-4-thiol a valuable monomer for integration into polymers and the design of functional materials. One of the most efficient methods for achieving this is through thiol-ene "click" chemistry.
Thiol-ene chemistry involves the radical-mediated addition of a thiol to a double bond (ene). researchgate.netnih.govresearchgate.net This reaction is highly efficient, proceeds under mild conditions (often initiated by light), and is tolerant of a wide range of functional groups, making it a true "click" reaction. researchgate.netnih.govresearchgate.net By reacting Pyrimido[4,5-d] nih.govnih.govdiazine-4-thiol with polymers or monomers containing alkene groups, the pyrimido[4,5-d]pyrimidine unit can be readily incorporated, imparting its unique electronic and biological properties to the resulting material.
This approach could be used to create:
Functionalized polymers: Introducing the pyrimido[4,5-d]pyrimidine moiety can enhance the thermal stability, conductivity, or biocompatibility of polymers.
Hydrogels: The thiol group can participate in cross-linking reactions to form hydrogels with potential applications in tissue engineering and drug delivery.
Surface modification: Surfaces can be functionalized with this molecule to create coatings with specific chemical or biological properties.
Furthermore, the pyrimido[5,4-d]pyrimidine (B1612823) scaffold has been used to create π-conjugated polymers, suggesting that polymers derived from Pyrimido[4,5-d] nih.govnih.govdiazine-4-thiol could have interesting electronic and optical properties. researchgate.net
Development as Chemical Probes and Sensory Materials
The pyrimido[4,5-d]pyrimidine core is a well-known pharmacophore, and derivatives have been explored as antagonists for chemokine receptors and for their anticancer and antiviral properties. mdpi.commdpi.com This inherent biological activity makes Pyrimido[4,5-d] nih.govnih.govdiazine-4-thiol an attractive starting point for the development of chemical probes and sensory materials.
The thiol group is a key functional group for bioconjugation. It can react with maleimides, haloacetates, and other electrophiles to attach the pyrimido[4,5-d]pyrimidine scaffold to biomolecules such as proteins and peptides. By incorporating a fluorescent reporter group, either on the pyrimido[4,5-d]pyrimidine core or attached via the thiol, fluorescent probes can be designed to study biological processes.
Furthermore, the interaction of the thiol group or the heterocyclic system with specific analytes (e.g., metal ions, reactive oxygen species) could lead to a change in the spectroscopic properties (e.g., fluorescence, absorbance) of the molecule. This would form the basis for the development of chemosensors for the detection of these analytes.
Table 2: Potential Applications in Chemical Probe and Sensor Development
| Application | Design Strategy | Target Analyte/System |
| Fluorescent Probes | Attachment of a fluorophore to the pyrimido[4,5-d]pyrimidine core or via the thiol group. | Biological macromolecules (proteins, enzymes). |
| Chemosensors | Exploiting the interaction of the thiol or heterocyclic core with an analyte to induce a spectroscopic change. | Metal ions, reactive oxygen species, pH. |
| Bio-conjugation | Reaction of the thiol group with specific functional groups on biomolecules. | Labeling of proteins and peptides for in-vitro and in-vivo studies. |
Biological and Biochemical Research on Pyrimido 4,5 D 1 2 Diazine 4 Thiol Scaffolds Mechanistic and in Vitro Focus
Investigation of Enzyme Inhibition Mechanisms at the Molecular Level (In Vitro)
Derivatives of the pyrimido[4,5-d]pyrimidine (B13093195) scaffold have been identified as potent inhibitors of several key enzymes, particularly protein kinases, which are crucial regulators of cell signaling pathways.
In one study, a series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines were designed and evaluated as inhibitors of cyclin-dependent kinase 2 (CDK2), a key enzyme in cell cycle progression. nih.govmdpi.com Biochemical assays demonstrated that several of these compounds exhibited potent and selective inhibitory activity against CDK2. For instance, compound 7f from this series was found to be more active than the reference inhibitor roscovitine, with an IC₅₀ value of 0.05 µM. nih.gov The study highlighted that the pyrimido[4,5-d]pyrimidine core could effectively mimic the binding of ATP in the kinase domain. nih.gov
Other research has shown that this scaffold can target receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), Src kinases, and Numb-associated kinases (NAKs). nih.gov The structural similarity to established EGFR inhibitors such as gefitinib (B1684475) and erlotinib (B232) has driven this line of inquiry. nih.gov Furthermore, pyrimido[4,5-d]pyrimidine derivatives have been patented as selective inhibitors of both KDR and FGFR kinases. google.com More recently, derivatives of the related nih.govnih.govmdpi.comtriazolo[4,5-d]pyrimidine scaffold were reported as highly potent and selective inhibitors of Ubiquitin Specific Peptidase 28 (USP28), a deubiquitinase implicated in cancer. scienceopen.com One compound, 19 , potently inhibited USP28 with an IC₅₀ of 1.10 µM and a dissociation constant (Kd) of 40 nmol/L, while showing high selectivity over other enzymes like USP7. scienceopen.com
| Compound Series | Target Enzyme | Key Findings | IC₅₀ Values | Reference |
| 2,5,7-Trisubstituted pyrimido[4,5-d]pyrimidines | CDK2 | Compound 7f showed higher potency than reference inhibitor roscovitine. | 7f : 0.05 µM7e : 0.25 µM7a : 0.31 µM | nih.gov |
| 2,5,7-Trisubstituted pyrimido[4,5-d]pyrimidines | CDK4 | Compounds 6d and 7f showed the best activity. | 6d : 0.66 µM7f : 0.86 µM | nih.gov |
| nih.govnih.govmdpi.comTriazolo[4,5-d]pyrimidine Derivatives | USP28 | Compound 19 was a potent and selective inhibitor with a strong binding affinity. | 19 : 1.10 µM (Kd = 40 nmol/L) | scienceopen.com |
Receptor Binding Studies and Ligand-Protein Interactions (In Vitro Assays)
The versatility of the pyrimido[4,5-d]pyrimidine scaffold extends to its interaction with receptors, particularly G protein-coupled receptors (GPCRs). A series of pyrimido[4,5-d]azepines, which contain the pyrimido[4,5-d]pyrimidine core fused to an azepine ring, were developed as potent and selective agonists for the 5-HT₂C serotonin (B10506) receptor. nih.gov In vitro radioligand binding assays were used to determine the affinity of these compounds for the target receptor and their selectivity against other serotonin receptor subtypes like 5-HT₂A and 5-HT₂B. nih.govdntb.gov.ua
One specific derivative, (R,R)-4e , displayed an excellent 5-HT₂C binding affinity and good selectivity. dntb.gov.uaresearchgate.net Another compound, 7b (PF-3246799), was identified as a potent 5-HT₂C receptor agonist with minimal activity at related receptors, highlighting the potential for fine-tuning ligand-protein interactions through structural modifications of the core scaffold. nih.gov These studies underscore the importance of in vitro binding assays in establishing the structure-activity relationship (SAR) and identifying lead candidates for further development. dntb.gov.ua
Cellular Uptake and Intracellular Distribution Studies in Cell Lines
For a compound to exert a biological effect on intracellular targets, it must first cross the cell membrane. Studies on pyrimido[4,5-d]pyrimidine derivatives have provided evidence of their ability to enter cells and engage with their targets. For example, the USP28 inhibitor 19 was shown to be cellularly engaged to its target enzyme in gastric cancer cells, which confirms its cellular uptake. scienceopen.com
Other research has focused on pyrimido[5,4-d]pyrimidine (B1612823) derivatives as inhibitors of equilibrative nucleoside transporters (ENTs). sigmaaldrich.com These transporters are crucial for the cellular uptake of nucleosides and certain anticancer drugs like pemetrexed (B1662193). By inhibiting ENTs, these compounds can modulate the intracellular concentration and cytotoxicity of other therapeutic agents. The studies utilized cell-based assays to confirm that the compounds were active at the cellular level, effectively reversing thymidine/hypoxanthine rescue from pemetrexed cytotoxicity, which is an indirect but clear confirmation of their interaction with cellular transport mechanisms. sigmaaldrich.com
In Vitro Cytotoxicity and Antiproliferative Activity on Cancer Cell Lines
A significant body of research has been dedicated to evaluating the anticancer potential of pyrimido[4,5-d]pyrimidine derivatives through in vitro cytotoxicity and antiproliferative assays against various human cancer cell lines. These studies typically use methods like the Sulforhodamine B (SRB) or MTT assays to determine the concentration of the compound required to inhibit cell growth by 50% (GI₅₀ or IC₅₀).
For example, a series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines were tested against a panel of eight cancer cell lines, with some derivatives showing notable efficacy against hematological cancers. nih.gov In a separate study, newly synthesized 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines demonstrated potent in vitro antiproliferative activity in cultured human tumor cells, consistent with their role as CDK2 inhibitors. nih.govmdpi.com
Research on thiazolo[4,5-d]pyrimidine (B1250722) derivatives, a related scaffold, also showed significant antiproliferative potential against four human cancer cell lines (HeLa, HCT-116, MCF-7, and A-549) and was further evaluated against the NCI-60 panel of human tumor cell lines. mdpi.com Similarly, a study on hexahydropyrimido[4,5-d]pyrimidine derivatives reported that a hetero-aromatic pyrazole (B372694) substituted compound, 4a , exhibited the highest anticancer activity with a mean growth percent of 35.57 across the panel. atmiyauni.ac.in
| Compound Series | Cancer Cell Lines | Activity Metric | Key Results | Reference |
| 4,7-Disubstituted pyrimido[4,5-d]pyrimidines | Panel of 8 cancer lines | Antiproliferative activity | Derivatives 7d and 7h showed efficacy against hematological cancers. | nih.gov |
| 2,5,7-Trisubstituted pyrimido[4,5-d]pyrimidines | Human tumor cells | Cytotoxicity (SRB assay) | Potent cellular proliferation inhibition. | nih.gov |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines | NCI-60 panel | Antiproliferative potential | Four compounds (2b, 3b, 4b, 4c ) selected by NCI for screening. | mdpi.com |
| Hexahydropyrimido[4,5-d]pyrimidines | NCI-60 panel | Mean Growth Percent | Compound 4a showed the highest activity (Mean Growth %: 35.57). | atmiyauni.ac.in |
In Vitro Antimicrobial and Antifungal Activity Investigations
The structural diversity of pyrimido[4,5-d]pyrimidine derivatives has also prompted investigations into their antimicrobial and antifungal properties. These studies typically determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
A study synthesizing hexahydropyrimido[4,5-d]pyrimidine derivatives evaluated their activity against selected bacterial and fungal strains. atmiyauni.ac.in The structure-activity relationship (SAR) evaluations indicated that compounds bearing electron-withdrawing groups (EWGs), such as 4f (4-NO₂), 4g (3-NO₂), and 4h (2-Cl), performed well as antimicrobial agents. atmiyauni.ac.in Other research focusing on pyrimido[4,5-b]quinoline derivatives, which also feature a fused pyrimidine (B1678525) ring, identified several compounds with significant antimicrobial activity. unar.ac.id
Furthermore, a series of pyrimido[5,4-d]pyrimidines were evaluated for their activity against the parasites Trypanosoma brucei (which causes sleeping sickness) and Leishmania infantum (which causes leishmaniasis). nih.gov Most of the tested compounds showed low micromolar activity against T. brucei, with IC₅₀ values ranging from 0.9 to 13.4 µM. The most active compound, 4c , had an IC₅₀ of 0.94 µM against T. brucei and 3.13 µM against L. infantum, identifying a new potential scaffold for developing novel antitrypanosomal and antileishmanial agents. nih.gov
Elucidation of Molecular Targets and Signaling Pathways at the Cellular Level
Understanding the molecular targets and the signaling pathways that are modulated by pyrimido[4,5-d]pyrimidine scaffolds is essential for rational drug design. In vitro studies have been instrumental in elucidating these mechanisms at the cellular level.
The anticancer activity of many pyrimido[4,5-d]pyrimidine derivatives is directly linked to their inhibition of key kinases involved in cell cycle progression and proliferation. google.com By inhibiting CDK2, for example, these compounds can induce cell cycle arrest, preventing cancer cells from dividing. nih.gov Similarly, targeting the EGFR signaling pathway can block the downstream signals that promote cell proliferation and survival in various cancer types. nih.gov
In the context of neurodegenerative diseases, certain N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines were found to possess neuroprotective properties in human neuroblastoma SH-SY5Y cells by protecting them from hydrogen peroxide-induced oxidative stress. mdpi.com The same study found that these compounds could also inhibit the self-aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease, suggesting a multi-target mechanism of action. mdpi.com The inhibition of USP28 by triazolo[4,5-d]pyrimidine derivatives has been shown to affect its protein levels within cancer cells, leading to inhibition of proliferation and the epithelial-mesenchymal transition (EMT) process. scienceopen.com These findings demonstrate how in vitro cellular assays are crucial for connecting molecular inhibition data to functional cellular outcomes.
Analytical and Bioanalytical Methodologies for Pyrimido 4,5 D 1 2 Diazine 4 Thiol Detection and Quantification
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation and purity assessment of organic compounds. For a polar, heterocyclic compound like Pyrimido[4,5-d] merckmillipore.comresearchgate.netdiazine-4-thiol, HPLC is generally the more suitable method.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is the most common mode for the analysis of polar, water-soluble compounds. A C18 or C8 stationary phase would be a typical starting point for method development. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. The pH of the mobile phase would be a critical parameter to control the ionization state of the thiol and the pyrimidine (B1678525) ring nitrogens, thereby influencing retention.
Detection is a key aspect of HPLC analysis. Given the aromatic nature of the pyrimidodiazine ring system, UV-Vis detection would be a primary choice. A diode array detector (DAD) or a photodiode array (PDA) detector would be particularly useful for obtaining the full UV spectrum of the compound, which aids in peak identification and purity assessment. For higher sensitivity and selectivity, especially in complex matrices, a mass spectrometric (MS) detector can be coupled with HPLC (LC-MS).
A study on the purification of a structurally related pyrimido[4,5-d]pyrimidine (B13093195) dione (B5365651) derivative utilized flash chromatography with a silica (B1680970) gel stationary phase and a mobile phase gradient of dichloromethane (B109758) and methanol. nih.gov While flash chromatography is a preparative technique, the principles of stationary and mobile phase selection can inform analytical HPLC method development. For instance, normal-phase HPLC could also be explored, although it is less common for polar compounds.
Gas Chromatography (GC):
The direct analysis of Pyrimido[4,5-d] merckmillipore.comresearchgate.netdiazine-4-thiol by GC is challenging due to its low volatility and potential for thermal degradation at the high temperatures required for GC analysis. To make the compound amenable to GC, a derivatization step would be necessary to increase its volatility and thermal stability. The thiol group could be derivatized, for example, by silylation. However, given the availability and advantages of HPLC for such a compound, GC would likely be a less favored approach.
Electrophoretic Methods for Characterization and Analysis
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC. For a compound like Pyrimido[4,5-d] merckmillipore.comresearchgate.netdiazine-4-thiol, which can exist in ionized forms, CE would be a very effective technique. The separation in CE is based on the differential migration of analytes in an electric field. The charge-to-size ratio of the molecule is a key determinant of its electrophoretic mobility.
Different modes of CE could be employed. Capillary Zone Electrophoresis (CZE) would separate ionized forms of the molecule. The pH of the background electrolyte would be crucial in determining the charge of the analyte and thus its migration time. Micellar Electrokinetic Chromatography (MEKC) could be used for the separation of neutral and charged species by adding a surfactant to the background electrolyte to form micelles, which act as a pseudo-stationary phase.
Spectrophotometric and Fluorimetric Assays for Quantitative Determination
Spectrophotometric Assays:
Spectrophotometry, based on the principle of light absorption by a molecule at a specific wavelength, offers a simple and cost-effective method for quantification. The aromatic pyrimidodiazine core of Pyrimido[4,5-d] merckmillipore.comresearchgate.netdiazine-4-thiol is expected to exhibit strong UV absorbance. To perform a quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).
The thiol group also provides a reactive handle for colorimetric assays. A widely used method for thiol quantification is the Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid), DTNB) assay. nih.gov In this reaction, the thiol cleaves the disulfide bond of DTNB, releasing the 2-nitro-5-thiobenzoate (TNB2-) anion, which has a characteristic yellow color and a strong absorbance at 412 nm. Another reagent, 4,4'-dithiodipyridine (DTDP), has been shown to be superior to Ellman's reagent in some cases due to higher sensitivity and reactivity at a lower pH. nih.gov A spectrophotometric method for the determination of related thiol-containing compounds, such as 6-mercaptopurine (B1684380) and 6-thioguanine, has been developed based on their reaction with N,N-dimethyl-p-phenylenediamine (DMPD) in the presence of Fe3+ ions, producing colored products. uw.edu.plresearchgate.net The analytical wavelengths for these compounds were found to be in the range of 455-460 nm. uw.edu.plresearchgate.net
Fluorimetric Assays:
Fluorimetric assays offer higher sensitivity compared to spectrophotometric methods. While the intrinsic fluorescence of Pyrimido[4,5-d] merckmillipore.comresearchgate.netdiazine-4-thiol itself would need to be investigated, derivatization with a fluorescent reagent is a common strategy to enhance detection. The thiol group is a prime target for such derivatization. Reagents that react specifically with thiols to produce a fluorescent product can be used for highly sensitive quantification.
Electrochemical Methods for Sensitive Detection
Electrochemical methods can provide highly sensitive detection of electroactive compounds. The Pyrimido[4,5-d] merckmillipore.comresearchgate.netdiazine-4-thiol molecule contains functionalities that are likely to be electrochemically active. The thiol group can be oxidized at an electrode surface, and the pyrimidine ring may also undergo redox reactions.
Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be used to study the electrochemical behavior of the compound and to develop quantitative analytical methods. A glassy carbon electrode (GCE) is a common working electrode for such analyses. The electrode surface can be modified to enhance sensitivity and selectivity. For instance, a study on a pyrimido[5,4-g]pteridine derivative utilized a GCE to investigate its redox processes. researchgate.net The development of an impedimetric DNA sensor based on an electropolymerized phenothiazine (B1677639) derivative has been reported for the determination of doxorubicin, demonstrating the potential of electrochemical sensors for detecting molecules that interact with biological systems. mdpi.com
The peak current obtained in voltammetric techniques is proportional to the concentration of the analyte, forming the basis for quantification. The high sensitivity of electrochemical methods makes them particularly suitable for the analysis of trace levels of the compound.
Development of Fluorescent Probes for Thiol Detection in Biological Systems (Methodology Focus)
The development of fluorescent probes for the detection of thiols in biological systems is an active area of research. These probes are designed to exhibit a significant change in their fluorescence properties upon reaction with a thiol. This "turn-on" or "turn-off" fluorescence response allows for the selective and sensitive detection of thiols in complex biological environments.
The general methodology for developing such a probe involves designing a molecule that contains a thiol-reactive group linked to a fluorophore. The reactive group is chosen to ensure high selectivity for thiols over other biological nucleophiles. Upon reaction with a thiol, a chemical transformation occurs that either generates a fluorescent species from a non-fluorescent precursor or significantly alters the fluorescence emission of the probe.
For a target like Pyrimido[4,5-d] merckmillipore.comresearchgate.netdiazine-4-thiol, one could envision two approaches:
Using a fluorescent probe to detect Pyrimido[4,5-d] merckmillipore.comresearchgate.netdiazine-4-thiol: A known thiol-reactive fluorescent probe could be employed for its detection. For example, a coumarin (B35378) cis-acrylate derivative has been reported as a highly sensitive and fast-reacting fluorogenic probe for thiols, exhibiting a 470-fold increase in fluorescence upon reaction. merckmillipore.com
Developing Pyrimido[4,5-d] merckmillipore.comresearchgate.netdiazine-4-thiol itself as a fluorescent probe: While less common for the analyte itself to be the probe, if the pyrimidodiazine core possesses suitable photophysical properties, it could potentially be modified to act as a probe for other species. More relevant to this section is the methodology of how such probes are designed and utilized.
The design of a fluorescent probe for thiols often involves a Michael addition reaction, where the thiol adds to an electron-deficient double bond, leading to a change in the electronic structure of the fluorophore and a corresponding change in its fluorescence. Other reaction mechanisms include cleavage of a disulfide or a sulfonate ester by the thiol.
The characterization of a new fluorescent probe involves determining its photophysical properties, such as absorption and emission maxima, quantum yield, and the magnitude of the fluorescence change upon reaction with the target thiol. The selectivity of the probe is tested against a panel of other biologically relevant molecules. For application in biological systems, the probe should be cell-permeable and non-toxic.
Future Directions and Interdisciplinary Research Frontiers for Pyrimido 4,5 D 1 2 Diazine 4 Thiol
Synergistic Approaches with Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel pyrimido[4,5-d]pyrimidine (B13093195) derivatives. nih.govbpasjournals.comnih.gov These computational tools can significantly accelerate the identification of potent and selective drug candidates by analyzing vast datasets of chemical structures and biological activities. nih.gov
Key areas for future exploration include:
De Novo Drug Design: AI algorithms, particularly generative models, can design novel pyrimido[4,5-d]pyrimidine structures with desired pharmacological properties from scratch. nih.govresearchgate.net This approach can overcome the limitations of traditional high-throughput screening by exploring a much larger chemical space.
Predictive Modeling: Machine learning models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of pyrimido[4,5-d]pyrimidine derivatives. researchgate.net This allows for the early-stage filtering of compounds with unfavorable profiles, saving time and resources.
Target Identification and Validation: AI can analyze biological data to identify and validate new molecular targets for pyrimido[4,5-d]pyrimidine-based drugs. nih.govnih.gov This can lead to the development of therapies for a wider range of diseases.
QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) studies, powered by machine learning, can elucidate the relationships between the structural features of pyrimido[4,5-d]pyrimidine derivatives and their biological activities, guiding the optimization of lead compounds. researchgate.net
| AI/ML Application | Potential Impact on Pyrimido[4,5-d]pyrimidine Research |
| Generative Models | Design of novel scaffolds with enhanced potency and selectivity. |
| Predictive ADMET | Early identification and elimination of compounds with poor pharmacokinetic profiles. |
| Target Identification | Discovery of new therapeutic applications for pyrimido[4,5-d]pyrimidine derivatives. |
| QSAR Modeling | Rational design of more effective and safer drug candidates. |
Sustainable and Green Chemistry Advancements in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyrimido[4,5-d]pyrimidine derivatives to minimize environmental impact and improve efficiency. researchgate.netatmiyauni.ac.in Future research will likely focus on the development of more sustainable synthetic methodologies.
Promising areas of development include:
Microwave-Assisted Synthesis: This technique has been shown to reduce reaction times, increase yields, and enhance the purity of pyrimido[4,5-d]pyrimidine products. researchgate.netatmiyauni.ac.in
One-Pot, Multi-Component Reactions: These reactions improve efficiency by combining several synthetic steps into a single operation, reducing solvent waste and energy consumption. atmiyauni.ac.inoiccpress.com
Use of Green Solvents and Catalysts: The use of water and other environmentally benign solvents, along with reusable catalysts, is a key focus for the green synthesis of these compounds. atmiyauni.ac.inresearchgate.netnih.gov For instance, the use of a DABCO-based ionic liquid catalyst has been reported for the efficient one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives. oiccpress.com
| Green Chemistry Approach | Advantages in Pyrimido[4,5-d]pyrimidine Synthesis |
| Microwave Irradiation | Reduced reaction times, higher yields, improved product purity. researchgate.netatmiyauni.ac.in |
| Multi-Component Reactions | Increased efficiency, reduced waste, lower energy consumption. atmiyauni.ac.inoiccpress.com |
| Green Solvents/Catalysts | Minimized environmental impact, potential for catalyst recycling. atmiyauni.ac.inresearchgate.netnih.gov |
Development of Advanced Functional Materials and Nanomaterials Incorporating the Scaffold
The unique structural and electronic properties of the pyrimido[4,5-d]pyrimidine scaffold make it an attractive building block for the development of advanced functional materials and nanomaterials.
Future research could explore:
Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of some pyrimido[4,5-d]pyrimidine derivatives could be harnessed for the development of new materials for OLEDs. acs.org
Sensors: The ability of the scaffold to interact with various analytes could be utilized in the design of chemical and biological sensors.
Nanomedicine: The incorporation of pyrimido[4,5-d]pyrimidine derivatives into nanoparticles could lead to the development of targeted drug delivery systems with improved efficacy and reduced side effects. researchgate.netnih.gov For example, magnetic nanoparticles functionalized with sulfonic acid have been used as a catalyst for the green synthesis of new pyrimido[4,5-d]pyrimidine derivatives. researchgate.net
Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways
While pyrimido[4,5-d]pyrimidines have been investigated for a range of biological activities, including anticancer, antiviral, and antimicrobial effects, there is still much to be discovered about their full therapeutic potential. nih.govijsrst.comnih.gov
Future research should focus on:
Identification of Novel Kinase Inhibitors: The structural similarity of pyrimido[4,5-d]pyrimidines to known kinase inhibitors suggests their potential to target a variety of kinases involved in diseases like cancer. nih.govnih.gov
Antiviral and Antiparasitic Agents: Recent studies have highlighted the potential of this scaffold in developing agents against viruses like human coronavirus 229E and parasites responsible for neglected tropical diseases. nih.govnih.govnih.gov
Neuroprotective Agents: Some derivatives have shown promise as neuroprotective agents with antioxidant and anti-Aβ aggregation properties, suggesting their potential in treating neurodegenerative diseases like Alzheimer's. mdpi.com
Elucidation of Mechanisms of Action: Detailed mechanistic studies are needed to understand how these compounds exert their biological effects, which will be crucial for their further development as therapeutic agents.
| Biological Target/Activity | Promising Pyrimido[4,5-d]pyrimidine Derivatives |
| Anticancer (CDK2 inhibitors) | 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines. nih.gov |
| Antiviral (HCoV-229E) | 4,7-disubstituted pyrimido[4,5-d]pyrimidines. nih.govmdpi.com |
| Antiparasitic (Trypanosoma brucei) | Pyrimido[5,4-d]pyrimidine-based compounds. nih.govnih.govacs.org |
| Neuroprotective | N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines. mdpi.com |
Interdisciplinary Collaborations and Translational Research Opportunities
The diverse potential of pyrimido[4,5-d]pyrimidine derivatives necessitates a collaborative and interdisciplinary approach to fully realize their therapeutic and technological applications.
Future progress will depend on:
Academia-Industry Partnerships: Collaborations between academic researchers and pharmaceutical companies can bridge the gap between basic research and clinical development.
Integration of Chemistry, Biology, and Data Science: A multidisciplinary approach involving chemists for synthesis, biologists for evaluation, and data scientists for computational modeling will be essential for accelerating progress. nih.govnih.gov
Translational Research: Focused efforts are needed to translate promising preclinical findings into clinical trials to evaluate the safety and efficacy of these compounds in humans.
Q & A
Q. What are the most efficient synthetic routes for Pyrimido[4,5-d][1,3]diazine-4-thiol, and how can reaction conditions be optimized?
this compound derivatives are typically synthesized via one-pot multicomponent reactions. Key methods include:
- Mannich-type reactions : Using 6-amino-1-methyl-2-thiouracil with primary amines and formalin under reflux in methanol, achieving yields >85% .
- Ultrasound-assisted synthesis : Fe₃O₄@SiO₂ nanoparticles catalyze reactions in water, reducing reaction time from hours to minutes while maintaining high yields (75–90%) .
- Aqueous media protocols : Thiourea or 2-thiobarbituric acid reacts with diketones in water without catalysts, yielding insoluble products with >90% purity .
Q. Optimization strategies :
- Adjust molar ratios of amines or thiourea to control regioselectivity.
- Use green solvents (e.g., water) to simplify purification and enhance sustainability .
Q. How can researchers validate the structural identity of this compound derivatives?
Structural confirmation requires a combination of spectroscopic and computational methods:
- NMR : ¹H and ¹³C NMR to identify proton environments and carbon frameworks, particularly distinguishing thiocarbonyl (C=S) signals at ~160–170 ppm .
- FT-IR : Confirm C=S stretches at 650–750 cm⁻¹ and NH/OH bands at 3200–3400 cm⁻¹ .
- X-ray crystallography : Resolve tautomeric forms (e.g., thione vs. thiol) in solid-state structures .
- DFT calculations : Predict vibrational spectra and compare with experimental data to validate geometry .
Q. What are the recommended protocols for screening antimicrobial activity of this compound?
Standardized assays include:
- Broth microdilution (CLSI guidelines) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values typically in the 8–64 µg/mL range .
- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects at 2× MIC.
- Synergy studies : Combine with β-lactams or fluoroquinolones to evaluate resistance modulation .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives for selective kinase inhibition?
- Inverse Virtual Screening (iVS) : Screen compound libraries against cancer-relevant targets (e.g., EGFR T790M mutants) using docking scores to prioritize candidates .
- Covalent inhibitor design : Introduce electrophilic warheads (e.g., acrylamides) at position 4 to target cysteine residues in kinases, as demonstrated for FGFR4 and EGFR .
- MD simulations : Assess binding stability of derivatives in ATP-binding pockets over 100 ns trajectories .
Case study : Pyrimido derivatives with chloro-methyl substituents showed 10-fold selectivity for EGFR T790M over wild-type due to improved hydrophobic interactions .
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies in antimicrobial or anticancer activity often arise from:
- Assay variability : Standardize protocols (e.g., identical bacterial strains, incubation times).
- Solubility differences : Use DMSO concentrations ≤1% to avoid false negatives .
- SAR analysis : Systematically modify substituents (e.g., aryl vs. alkyl groups at position 5) to correlate structure with activity .
Example : Derivatives with electron-withdrawing groups (NO₂, CF₃) at position 5 showed enhanced antifungal activity (MIC = 4 µg/mL) compared to electron-donating groups (MIC = 32 µg/mL) .
Q. What strategies improve the pharmacokinetic (PK) profile of this compound-based drug candidates?
- PBPK modeling : Predict absorption/permeability using logP and pKa values. Ideal logP = 2–3 for oral bioavailability .
- Prodrug approaches : Mask thiol groups with acetyl or PEG-ylated moieties to enhance solubility .
- Metabolic stability : Introduce fluorine atoms at metabolically labile positions (e.g., para to thiocarbonyl) to reduce CYP450-mediated clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
